molecular formula C17H29N5O5 B14413144 N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide CAS No. 86778-52-1

N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide

Katalognummer: B14413144
CAS-Nummer: 86778-52-1
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: DNMQHWXEUBIHGP-KQXIARHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions involving amino acid side chains.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Individual amino acids or shorter peptide fragments.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with intact disulfide bonds.

    Substitution: Modified peptide with substituted side chains.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Wirkmechanismus

The mechanism of action of N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide depends on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include:

    Receptor binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.

    Enzyme inhibition: Binding to enzyme active sites, preventing substrate access and inhibiting enzymatic activity.

    Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester
  • N-Acetyl-L-prolyl-L-phenylalanine methyl ester
  • N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-aspartyl chloromethyl ketone

Uniqueness

N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide is unique due to its specific sequence and stereochemistry, which confer distinct biological properties and potential applications. Its combination of L- and D-amino acids and the presence of N-methyl and acetyl groups contribute to its stability and functionality in various research contexts.

Eigenschaften

CAS-Nummer

86778-52-1

Molekularformel

C17H29N5O5

Molekulargewicht

383.4 g/mol

IUPAC-Name

(2S)-1-[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H29N5O5/c1-9(14(24)18-5)20-16(26)13-7-6-8-22(13)17(27)11(3)21-15(25)10(2)19-12(4)23/h9-11,13H,6-8H2,1-5H3,(H,18,24)(H,19,23)(H,20,26)(H,21,25)/t9-,10-,11+,13-/m0/s1

InChI-Schlüssel

DNMQHWXEUBIHGP-KQXIARHKSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC)NC(=O)C

Kanonische SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.